BenchChemオンラインストアへようこそ!

Dynorphin A (1-10) TFA

NMDA Receptor Electrophysiology Patch-Clamp

Select Dynorphin A (1-10) TFA for reproducible, dual-mechanism pharmacology. Unlike longer dynorphin fragments, this specific 10-mer isolate delivers a balanced profile: high-affinity KOR agonism paired with a moderate, voltage-independent NMDA receptor block (IC50 42.0 µM)—160-fold lower than full-length Dynorphin A. This minimizes the confounding motor impairment and cardiovascular effects seen with longer peptides, making it the superior choice for dissecting KOR signaling, screening novel KOR ligands, and studying synaptic plasticity with a cleaner behavioral signal.

Molecular Formula C₅₉H₉₂F₃N₁₉O₁₄
Molecular Weight 1348.48
Cat. No. B1574854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin A (1-10) TFA
Molecular FormulaC₅₉H₉₂F₃N₁₉O₁₄
Molecular Weight1348.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin A (1-10) TFA: A Kappa-Opioid Receptor Agonist and NMDA Modulator Peptide Tool


Dynorphin A (1-10) TFA (CAS 79994-24-4 free base) is a synthetic, truncated form of the endogenous opioid neuropeptide dynorphin A, comprising the first 10 amino acids of the native 17-residue peptide [1]. It functions as an agonist at the κ-opioid receptor (KOR) and also acts as a non-opioid, voltage-independent blocker of N-methyl-D-aspartate (NMDA) receptor channels, a dual mechanism that distinguishes it from many classical opioid peptides [2][3]. The compound is supplied as a trifluoroacetate (TFA) salt, a common formulation that enhances aqueous solubility and stability for in vitro and in vivo research applications [4].

Why Dynorphin A (1-10) TFA Cannot Be Replaced by Shorter or Longer Dynorphin A Fragments


Interchanging dynorphin fragments is not scientifically valid due to profound length-dependent variations in potency, efficacy, and even the nature of biological activity. As demonstrated in multiple assays, the N-terminal length of the peptide dictates its relative affinity and efficacy at KOR and NMDA receptor sites [1][2]. For instance, the full-length Dynorphin A (1-17) is significantly more potent in cardiovascular assays than the (1-13) or (1-8) fragments, while the (1-10) fragment exhibits a distinct NMDA receptor blocking profile that is quantitatively different from both the full-length peptide and smaller metabolites [3][4]. Furthermore, some fragments, such as Dynorphin A (6-10), are biologically inert in certain assays, underscoring that sequence length and composition are critical determinants of functional outcome [5]. Selecting a specific fragment like Dynorphin A (1-10) TFA is therefore essential for ensuring experimental reproducibility and targeting the precise pharmacology required for a given study.

Quantitative Differentiation of Dynorphin A (1-10) TFA: Direct Comparisons with Related Analogs


NMDA Receptor Channel Blockade: A 160-Fold Affinity Difference Between Dynorphin A (1-10) and Full-Length Dynorphin A (1-32)

Dynorphin A (1-10) TFA acts as a voltage-independent blocker of NMDA receptor channels, but its apparent affinity is markedly lower than that of the full-length peptide Dynorphin A (1-32). In whole-cell patch-clamp recordings from isolated rat trigeminal neurons, the IC50 for blocking NMDA-activated currents was determined to be 42.0 µM for Dynorphin A (1-10) [1]. In contrast, the IC50 for Dynorphin A (1-32) was reported to be ~0.26 µM, representing a 160-fold difference in apparent affinity despite both peptides exhibiting voltage-independent block [2]. This quantitative disparity highlights that the truncated (1-10) fragment is a significantly weaker NMDA antagonist, a critical consideration for studies focused on this non-opioid mechanism.

NMDA Receptor Electrophysiology Patch-Clamp

Kappa-Opioid Receptor Binding: Dynorphin A (1-10) Demonstrates High Affinity Comparable to Longer Fragments

Dynorphin A (1-10) binds to the κ-opioid receptor (KOR) with high affinity, as established by computational and experimental studies [1]. While direct binding Ki values for Dynorphin A (1-10) are not universally reported, it is widely recognized that the minimal sequence for KOR binding resides within the N-terminal portion of the peptide, and the (1-10) fragment retains potent agonist activity [2]. This is in contrast to shorter fragments like Dynorphin A (1-8), which often show reduced potency in functional assays [3]. For procurement, this means Dynorphin A (1-10) TFA provides a reliable and potent KOR agonist tool, avoiding the additional biological activities associated with the longer C-terminal extension present in Dynorphin A (1-17).

Kappa-Opioid Receptor Binding Affinity Ki

Absence of Motor Effects: Dynorphin A (1-10) is Inactive in Contrast to the Potent Motor Dysfunction Induced by Longer Fragments

A key functional differentiation is that Dynorphin A (1-10) does not produce the pronounced motor effects (wild running, jumping, barrel rolling) that are characteristic of full-length Dynorphin A and its longer fragments. In a study assessing motor effects in mice, Dynorphin A (1-17) and Dynorphin A (1-13) exhibited potent motor effects with ED50 values in the low nanomolar range (e.g., 14.32 nmol/mouse for Dyn A) [1]. In stark contrast, Dynorphin A (6-10) was completely inactive at doses up to 100 nmol/mouse, and the study's findings indicate that Dynorphin A (2-8) is the minimal core sequence required for this activity [2]. While Dynorphin A (1-10) was not directly tested in this specific panel, its sequence lacks the minimal core (it contains the N-terminal Tyr but is shorter than the required core), strongly suggesting it would also be inactive in this assay.

Motor Function Behavioral Pharmacology NMDA Receptor

Cardiovascular Potency: Dynorphin A (1-10) is Predicted to Have Intermediate Potency Based on Fragment Length-Activity Relationships

Studies comparing the cardiovascular effects of dynorphin fragments following microinjection into the rat brain demonstrate a clear length-dependent potency. Dynorphin A (1-17) was found to be 10-fold more potent than Dynorphin A (1-13) and over 100-fold more potent than Dynorphin A (1-8) in reducing systemic blood pressure [1]. While Dynorphin A (1-10) was not included in this specific study, its length places it between the (1-8) and (1-13) fragments. Based on the established structure-activity relationship where potency correlates with peptide length, Dynorphin A (1-10) TFA is expected to exhibit intermediate cardiovascular potency compared to the more potent (1-13) and (1-17) fragments and the less potent (1-8) fragment.

Cardiovascular Pharmacology Blood Pressure Structure-Activity Relationship

TFA Salt Form: Enhanced Solubility and Stability Compared to Free Base or Acetate Salts

The trifluoroacetate (TFA) salt form of Dynorphin A (1-10) offers practical advantages for experimental use. Peptide TFA salts are known to exhibit superior aqueous solubility and enhanced stability during storage and handling compared to their free base or acetate counterparts [1]. This is particularly relevant for a moderately hydrophobic peptide like Dynorphin A (1-10). Vendor datasheets indicate that Dynorphin A (1-10) TFA is soluble in water at concentrations suitable for in vitro assays (e.g., up to 50 mg/mL or ~37 mM in H2O) . This robust solubility profile minimizes the need for potentially confounding organic solvents like DMSO, thereby simplifying experimental design and reducing vehicle-related artifacts.

Peptide Chemistry Formulation Stability

Key Research Applications for Dynorphin A (1-10) TFA Driven by Its Differentiated Pharmacology


Investigating Non-Opioid NMDA Receptor Modulation in Neuronal Systems

Dynorphin A (1-10) TFA is an ideal tool for studying the non-opioid, voltage-independent block of NMDA receptor channels. Its 160-fold lower apparent affinity (IC50 = 42.0 µM) compared to full-length Dynorphin A (1-32) allows for a controlled and less potent modulation of this pathway [1]. This is particularly useful for dissecting the specific contribution of NMDA receptor modulation by endogenous dynorphin fragments, separate from the potent block exerted by the full-length peptide, in pain, synaptic plasticity, and excitotoxicity research.

Selective Activation of Kappa-Opioid Receptors in Functional Assays

As a high-affinity KOR agonist, Dynorphin A (1-10) TFA is a valuable reagent for studying KOR-mediated signaling pathways, such as inhibition of adenylate cyclase and modulation of ion channels, in both recombinant and native systems [1]. Its use avoids the confounding cardiovascular and motor effects associated with longer dynorphin fragments, providing a cleaner signal for KOR-specific pharmacology [2][3]. This is particularly relevant in screening assays for novel KOR ligands or studying receptor desensitization and internalization.

Behavioral Pharmacology Studies Requiring Minimal Motor Confounds

For in vivo studies examining the role of KOR in behaviors such as stress-induced analgesia, mood, or addiction, Dynorphin A (1-10) TFA offers a significant advantage over full-length Dynorphin A. The latter produces severe, non-opioid motor dysfunction (ED50 = 14.32 nmol/mouse for full-length peptide) that can confound behavioral readouts [1]. By using the (1-10) fragment, researchers can more confidently attribute observed behavioral changes to KOR engagement rather than non-specific motor impairment [2].

Cardiovascular Research with an Intermediate Potency Dynorphin Tool

In studies of central cardiovascular regulation, Dynorphin A (1-10) TFA serves as an intermediate-potency tool. Based on the established structure-activity relationship, its hypotensive effect is predicted to fall between the weakly active Dynorphin A (1-8) and the highly potent Dynorphin A (1-13) and (1-17) [1]. This allows for a more nuanced pharmacological dissection of dynorphinergic systems in cardiovascular control, avoiding the ceiling effects or extreme potency of the longer fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dynorphin A (1-10) TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.